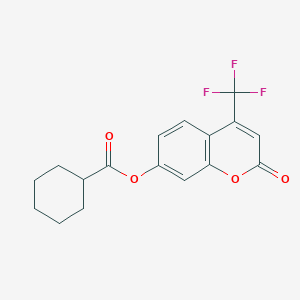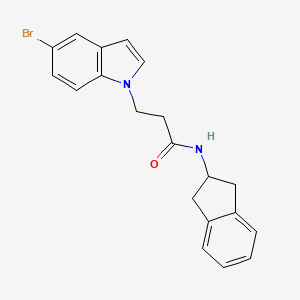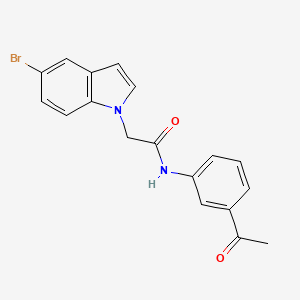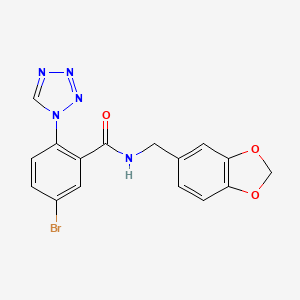
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chromen-2-one core with a trifluoromethyl group at the 4-position and a cyclohexanecarboxylate ester at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)coumarin with cyclohexanecarboxylic acid under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts and may require refluxing in an organic solvent such as toluene or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
科学的研究の応用
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
作用機序
The mechanism of action of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
類似化合物との比較
Similar Compounds
Methyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate: Similar in structure but lacks the chromen-2-one core.
4-(trifluoromethyl)coumarin: Shares the trifluoromethyl group but differs in the ester functionality.
Uniqueness
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its combination of a chromen-2-one core with a trifluoromethyl group and a cyclohexanecarboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C17H15F3O4 |
|---|---|
分子量 |
340.29 g/mol |
IUPAC名 |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C17H15F3O4/c18-17(19,20)13-9-15(21)24-14-8-11(6-7-12(13)14)23-16(22)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChIキー |
OBMXZFXPUWSWCZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11149801.png)
![5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11149804.png)


![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone](/img/structure/B11149814.png)
![allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11149824.png)
![N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide](/img/structure/B11149828.png)

![1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11149843.png)
![methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11149846.png)
![1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11149863.png)
![1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11149870.png)
![allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11149884.png)
